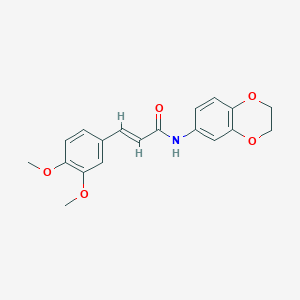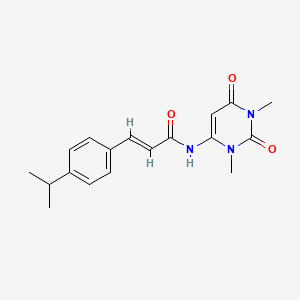![molecular formula C24H22ClNO2 B5725147 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)
1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline, commonly known as CMTMQ, is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用機序
The mechanism of action of CMTMQ is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It can also modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
CMTMQ has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins, and modulate the activity of certain neurotransmitters in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using CMTMQ in lab experiments is its unique structure, which makes it a promising candidate for various applications in the field of biochemistry and pharmacology. However, one of the limitations of using CMTMQ in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of CMTMQ. One potential direction is to further investigate its potential applications in cancer research. Another potential direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of CMTMQ and to identify any potential side effects or limitations of its use in scientific research.
合成法
The synthesis of CMTMQ involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 4-(hydroxymethyl)phenol to form 2-(4-hydroxybenzyl)phenol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 1-{4-[(2-chlorophenoxy)methyl]benzoyl}-2-(4-hydroxybenzyl)benzene. The final step involves the reaction of this intermediate with methylamine to form CMTMQ.
科学的研究の応用
CMTMQ has been studied for its potential applications in various fields of scientific research. One of the most promising applications of CMTMQ is in the field of cancer research. Studies have shown that CMTMQ has anti-tumor activity and can induce apoptosis in cancer cells. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-[(2-chlorophenoxy)methyl]phenyl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-17-8-13-22-20(15-17)5-4-14-26(22)24(27)19-11-9-18(10-12-19)16-28-23-7-3-2-6-21(23)25/h2-3,6-13,15H,4-5,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEZNENCSGPHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)

![N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)


![4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5725123.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)



![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)

![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)
